BenchChemオンラインストアへようこそ!

MRS1097

Adenosine receptor pharmacology Radioligand binding HEK-293 cells

MRS1097 is a selective A3 adenosine receptor antagonist (Ki ~108 nM, ~55-fold over A1) for dissecting ADORA3 signaling in cardioprotection and SAR studies. Its 4-styryl dihydropyridine scaffold provides a defined benchmark for 4-position modifications. Ideal for validating A3-specific effects where moderate selectivity is sufficient.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
Cat. No. B1676824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS1097
Synonyms3,5-diethyl-2-methyl-6-phenyl-4-(2-phenylvinyl)-1,4-dihydropyridine-3,5-dicarboxylate
MRS 1097
MRS-1097
MRS1097
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C
InChIInChI=1S/C26H27NO4/c1-4-30-25(28)22-18(3)27-24(20-14-10-7-11-15-20)23(26(29)31-5-2)21(22)17-16-19-12-8-6-9-13-19/h6-17,21,27H,4-5H2,1-3H3/b17-16+
InChIKeyXCXCNPNUEPMYRS-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRS1097 for Research Procurement: A3 Adenosine Receptor Antagonist Specification and Chemical Identity


MRS1097 (CAS 185259-16-9) is a synthetic 6-phenyl-1,4-dihydropyridine derivative that functions as a selective competitive antagonist at the human adenosine A3 receptor (ADORA3) [1]. The compound is a member of the 1,4-dihydropyridine chemotype that was systematically explored for adenosine receptor selectivity, with structure-activity relationship (SAR) studies identifying the 4-styryl substitution pattern as critical for A3 receptor affinity [2]. MRS1097 has a molecular formula of C₂₆H₂₇NO₄ and a molecular weight of 417.5 g/mol, and it serves as a pharmacological tool compound for delineating A3 receptor-mediated signaling in both in vitro and ex vivo experimental systems [3].

Why MRS1097 Cannot Be Replaced by Generic A3 Antagonists: Selectivity Profile and Binding Characteristics


The A3 adenosine receptor is one of four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), each with distinct tissue distribution, signaling mechanisms, and physiological roles [1]. Generic or non-selective adenosine receptor antagonists, such as xanthine derivatives (e.g., caffeine, theophylline) or broad-spectrum antagonists, cannot substitute for MRS1097 in experiments requiring selective A3 receptor blockade. MRS1097 demonstrates a selectivity ratio of approximately 55-fold for human A3 receptors (Ki ~108 nM) versus rat A₁ receptors (Ki ~5,930 nM), a degree of selectivity that distinguishes it from non-selective tools and is essential for attributing observed pharmacological effects specifically to A3 receptor antagonism [2]. Furthermore, even among A3-selective antagonists, differences in binding kinetics, functional antagonism potency, and species ortholog selectivity exist, meaning that data generated with one A3 antagonist may not be directly extrapolable to another without cross-validation [3]. The quantitative evidence below establishes the specific differentiation parameters that inform compound selection.

MRS1097 Quantitative Differentiation Evidence: Comparative Binding Affinity and Selectivity Data for Procurement Decisions


MRS1097 A3 Receptor Binding Affinity: Human A3 Ki Value Compared to Structural Analogs

MRS1097 demonstrates high affinity for the human adenosine A3 receptor (hA3AR) expressed in HEK-293 cells, with a Ki value of 108 nM as determined by [¹²⁵I]AB-MECA radioligand displacement [1]. This affinity is approximately 55-fold higher than its affinity for the rat A₁ receptor (Ki = 5,930 nM), establishing a clear selectivity profile [2]. Within the same 1,4-dihydropyridine chemotype, MRS1097 (4-styryl substituted) shows comparable A3 affinity to MRS1093 (4-phenylethynyl analog, Ki ~100 nM), but with a distinct substitution pattern that may confer different physicochemical properties relevant to experimental design [3]. In contrast, MRS1191, a more extensively characterized dihydropyridine A3 antagonist, exhibits higher A3 affinity (Ki = 31.4 nM) but belongs to a later generation of optimized compounds [4].

Adenosine receptor pharmacology Radioligand binding HEK-293 cells

MRS1097 Selectivity Profile: A3 Versus A1 Receptor Binding Ratios

The selectivity of MRS1097 for adenosine A3 over A1 receptors can be quantified by comparing Ki values from standardized radioligand binding assays. At the human A3 receptor, MRS1097 exhibits a Ki of 108 nM [1]. At the rat A1 receptor in cerebral cortex membranes using [³H](R)-PIA displacement, MRS1097 shows a Ki of 5,930 nM (pKi = 5.23) [2]. This yields an A1/A3 selectivity ratio of approximately 55-fold. While this selectivity is significant, it is lower than that of later-generation A3 antagonists such as MRS1220 (triazoloquinazoline class, KB = 1.7 nM at human A3 with >100-fold A1 selectivity) [3]. MRS1097 therefore occupies a defined position in the selectivity spectrum: more selective than non-selective xanthines but less selective than optimized triazoloquinazolines, making it appropriate for studies where moderate selectivity suffices or where dihydropyridine-class pharmacology is specifically required.

Receptor selectivity Off-target binding Adenosine receptor subtypes

MRS1097 in Cardiac Protection Studies: Antagonist Activity Validated in Ventricular Myocyte Models

MRS1097 has been validated as a functional A3 receptor antagonist in a physiological model of cardiac protection. In cultured chicken ventricular myocytes subjected to ischemia-reperfusion protocols, the cardioprotective effect elicited by the A3-selective agonist Cl-IB-MECA was abolished by co-administration of MRS1097 or MRS1191 [1]. Critically, the A1-selective antagonist DPCPX did not affect this A3-mediated protection, confirming that MRS1097 specifically blocks A3 receptor signaling in this native tissue context [2]. While the study did not report exact IC₅₀ values for MRS1097 in this specific assay, the binary outcome (full abolition of agonist-induced protection) provides functional validation that complements the binding affinity data. This in vitro efficacy in a disease-relevant model distinguishes MRS1097 from compounds with binding data but no reported functional characterization.

Cardioprotection Ischemia-reperfusion Ventricular myocytes

MRS1097 Comparative Positioning: Dihydropyridine-Class A3 Antagonists for Procurement Selection

For procurement decisions involving dihydropyridine-class A3 antagonists, MRS1097 occupies a specific niche defined by its 4-styryl substitution pattern and intermediate potency profile. The foundational SAR study by van Rhee et al. (1996) established that the 4-position substitution on the dihydropyridine core is a key determinant of A3 receptor affinity [1]. MRS1097 (4-styryl, Ki ~108 nM) demonstrates that styryl substitution maintains A3 affinity comparable to the phenylethynyl analog MRS1093 (Ki ~100 nM), while other substitutions such as 4-phenyl (Ki >10,000 nM) or 4-unsubstituted (Ki >10,000 nM) result in near-complete loss of A3 affinity [2]. This quantitative SAR information enables researchers to select MRS1097 specifically when the 4-styryl motif is required for downstream chemistry, when moderate A3 potency is acceptable, or when the compound serves as a reference standard for a series of 4-styryl dihydropyridine derivatives.

Chemical tool selection A3 antagonist comparison Dihydropyridine SAR

MRS1097 Physicochemical and Storage Specifications for Laboratory Procurement

MRS1097 is a solid powder with a purity specification of >98% (as verified by Certificate of Analysis) . The compound is soluble in DMSO, enabling preparation of stock solutions for in vitro assays . Predicted physicochemical parameters include a density of 1.187 g/cm³, a topological polar surface area (tPSA) of 64.6 Ų, and 7 rotatable bonds, indicating moderate lipophilicity consistent with its dihydropyridine scaffold [1]. Recommended storage conditions for research procurement are -20°C for long-term powder storage (up to 3 years), or -80°C for solutions (up to 1 year) [2]. These specifications are comparable to other dihydropyridine-class A3 antagonists (e.g., MRS1191, MRS1093), meaning that procurement decisions based on storage and handling requirements will not substantially differentiate among compounds within this class.

Compound storage Solubility Stability

MRS1097 Optimal Application Scenarios for Research Procurement and Experimental Use


A3 Adenosine Receptor Pharmacological Validation in Cardiovascular Research

MRS1097 is optimally deployed as a selective A3 receptor antagonist in cardiac ventricular myocyte models to validate the A3-specific component of adenosine-mediated cardioprotection. As demonstrated in ischemia-reperfusion studies, MRS1097 abolishes the protective effects of A3 agonist Cl-IB-MECA while leaving A1-mediated effects intact, enabling researchers to dissect the distinct contributions of A3 versus A1 receptor subtypes to cardioprotective signaling [7]. The compound is particularly useful in experiments where moderate A3 selectivity (~55-fold over A1) is sufficient and where the dihydropyridine chemotype is preferred over triazoloquinazoline-based antagonists such as MRS1220 [6].

Structure-Activity Relationship (SAR) Studies of Dihydropyridine-Based Adenosine Receptor Ligands

MRS1097 serves as a reference compound in SAR investigations focused on 4-position substitution of the 1,4-dihydropyridine scaffold. Its 4-styryl substitution pattern and defined A3 affinity (Ki = 108 nM) provide a benchmark for evaluating novel dihydropyridine derivatives with modifications at this position [7]. Procurement of MRS1097 alongside MRS1093 (4-phenylethynyl analog, Ki ~100 nM) and 4-phenyl or 4-unsubstituted control compounds (Ki >10,000 nM) constitutes a minimal panel for deconvoluting the contribution of 4-position substituents to A3 receptor binding [6].

In Vitro A3 Receptor Binding Assay Validation and Calibration

MRS1097 is appropriate for use as a reference antagonist in radioligand binding assays employing [¹²⁵I]AB-MECA or other A3-selective radioligands. Its well-characterized binding parameters (Ki = 108 nM at human A3 in HEK-293 cells; Ki = 5,930 nM at rat A1) allow researchers to establish assay reproducibility, calculate Z'-factors, and validate new ligand candidates against a benchmark compound with documented cross-species selectivity [7]. The compound's intermediate potency makes it particularly suitable for competition binding experiments where very high-affinity competitors might otherwise complicate accurate Ki determination [6].

Academic Research on Adenosine Receptor Subtype-Specific Signaling Pathways

For academic laboratories investigating adenosine receptor subtype contributions to cellular signaling, MRS1097 offers a cost-effective and pharmacologically defined tool for A3 receptor blockade. In experiments where genetic knockout models are unavailable or impractical, MRS1097 provides a chemical genetics approach to attributing observed phenotypes specifically to A3 receptor activity. The compound's documented selectivity profile (~55-fold A3 over A1) should be carefully considered during experimental design; appropriate controls using A1-selective antagonists (e.g., DPCPX) are recommended to confirm that observed effects are A3-mediated and not confounded by residual A1 antagonism at high MRS1097 concentrations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS1097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.